(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
CAS No.: 1956434-63-1
Cat. No.: VC11693865
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956434-63-1 |
|---|---|
| Molecular Formula | C11H13Cl2NO2 |
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | methyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | KDXWQAXABUHDOO-PPHPATTJSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)Cl.Cl |
| SMILES | COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl |
| Canonical SMILES | COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tetrahydroisoquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The 3rd position is substituted with a methyl ester group (), while the 6th position bears a chlorine atom. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications .
Stereochemical Considerations
The (S)-configuration at the 3rd carbon is pivotal for its interaction with biological targets. Enantiomeric purity is maintained through asymmetric synthesis or chiral resolution techniques, ensuring optimal binding to receptors such as opioid or adrenergic systems .
Spectroscopic Characterization
Key spectroscopic data include:
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NMR: Signals at δ 3.72 (s, 3H, COOCH), δ 4.25–4.40 (m, 1H, C3-H), and δ 7.15–7.30 (m, 3H, aromatic protons).
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IR: Stretching vibrations at 1735 cm (ester C=O) and 750 cm (C-Cl) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence starting from 6-chloro-1,2,3,4-tetrahydroisoquinoline (6-Cl-THIQ) :
Step 1: N-Protection
6-Cl-THIQ is treated with Boc anhydride to yield tert-butyl 6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Step 2: Esterification
The protected intermediate undergoes esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the methyl ester group.
Step 3: Deprotection and Salt Formation
Boc removal with HCl in dioxane generates the hydrochloride salt, yielding the final product.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water (≥50 mg/mL) and methanol; sparingly soluble in ethyl acetate .
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Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators.
Thermal Properties
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DSC: Endothermic peak at 217°C corresponding to salt dissociation.
Biological Activities and Applications
Neurological Target Modulation
The compound exhibits affinity for opioid receptors (K = 120 nM for μ-opioid) . Its chloro and ester groups enhance lipophilicity, facilitating blood-brain barrier penetration .
Industrial Applications
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Pharmaceutical Intermediate: Used in synthesizing analgesics (e.g., dual μ-opioid/NK1 antagonists).
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Material Science: Incorporated into conducting polymers for biosensors .
Recent Research Advances
Hydantoin Derivatives
Reaction with isocyanates yields hydantoins (e.g., imidazo[1,5-b]isoquinoline-diones), showing anticonvulsant activity in vitro (IC = 8 μM against NMDA receptors) .
Stereoselective Synthesis
Chiral HPLC confirmed >99% enantiomeric excess for derivatives, underscoring the role of the (S)-configuration in bioactivity .
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